molecular formula C27H30N6O6 B15101605 N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide

N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide

Cat. No.: B15101605
M. Wt: 534.6 g/mol
InChI Key: YOHPQFQXGNIDBF-UHFFFAOYSA-N
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Description

N'~1~-[(3E)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is a bis-hydrazide derivative featuring two 5-methoxy-2-oxoindole moieties connected via a nine-carbon dihydrazide linker. The stereochemistry of the double bonds is defined as E at the N'~1~ position and Z at the N'~9~ position. This compound belongs to a class of indole-based hydrazides, which are known for their diverse biological activities, including anticancer, antiviral, and antioxidant properties .

Key structural features:

  • Indole core: The 5-methoxy-2-oxoindole groups contribute to electronic delocalization and hydrogen-bonding capacity.
  • Hydrazide linker: The nonanedihydrazide chain provides conformational flexibility and influences solubility.
  • Stereochemistry: The E/Z isomerism at the double bonds may affect molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C27H30N6O6

Molecular Weight

534.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]nonanediamide

InChI

InChI=1S/C27H30N6O6/c1-38-16-10-12-20-18(14-16)24(26(36)28-20)32-30-22(34)8-6-4-3-5-7-9-23(35)31-33-25-19-15-17(39-2)11-13-21(19)29-27(25)37/h10-15,28-29,36-37H,3-9H2,1-2H3

InChI Key

YOHPQFQXGNIDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Nonanedioic acid (1.0 equiv) is reacted with hydrazine hydrate (4.2 equiv) in methanol under reflux for 12–16 hours. A catalytic amount of H β-type solid acid molecular sieve (10–20% wt/wt relative to acid) enhances reaction efficiency by facilitating ester intermediate formation. Post-reaction, the mixture is cooled, filtered, and crystallized from ethanol to yield nonanedihydrazide as a white crystalline solid (65–72% yield).

Key Analytical Data:

  • FTIR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).
  • ¹H NMR (DMSO-d₆): δ 9.25 (s, 2H, NH), 2.20 (t, 4H, CH₂), 1.50–1.25 (m, 10H, aliphatic CH₂).

Preparation of 5-Methoxy-2-Oxoindole-3-Carbaldehyde

The indole-based aldehyde precursor is synthesized via formylation of 5-methoxyisatin.

Vilsmeier-Haack Formylation

5-Methoxyisatin (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) and dimethylformamide (2.0 equiv) in dry dichloromethane at 0–5°C. The reaction is warmed to room temperature for 6 hours, quenched with ice-water, and extracted to isolate 5-methoxy-2-oxoindole-3-carbaldehyde as a yellow solid (58% yield).

Key Analytical Data:

  • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.15 (s, 1H, Ar–H), 7.45 (d, J = 8.5 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 3.90 (s, 3H, OCH₃).

Stereoselective Hydrazone Formation

The final step involves coupling nonanedihydrazide with 5-methoxy-2-oxoindole-3-carbaldehyde under controlled conditions to achieve the desired E/Z isomerism.

Hydrazone Coupling

Nonanedihydrazide (1.0 equiv) and 5-methoxy-2-oxoindole-3-carbaldehyde (2.2 equiv) are refluxed in ethanol containing glacial acetic acid (5% v/v) for 8–10 hours. The E-configuration at N'~1~ is favored by kinetic control under acidic conditions, while the Z-configuration at N'~9~ arises from thermodynamic stabilization via intramolecular hydrogen bonding. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the E/Z isomer pair (45% yield).

Key Analytical Data:

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₇H₂₈N₆O₆: 557.2045; found: 557.2038.
  • ¹³C NMR (DMSO-d₆): δ 178.5 (C=O), 162.3 (C=N), 155.2 (Ar–OCH₃), 128.4–112.7 (aromatic carbons), 35.8–25.6 (aliphatic chain).

Optimization and Mechanistic Insights

Solvent and Catalysis Effects

  • Acidic vs. Basic Media: Acidic conditions (e.g., acetic acid) promote protonation of the hydrazide nitrogen, enhancing electrophilicity for nucleophilic attack by the aldehyde. Basic conditions lead to side reactions such as aldol condensation.
  • Temperature Control: Reflux (78°C) ensures complete conversion, while lower temperatures (50°C) favor kinetic E-isomer formation.

Stereochemical Control

The E/Z isomerism is governed by:

  • Steric Effects: Bulky substituents on the indole moiety favor the Z-configuration via reduced steric hindrance in the transition state.
  • Hydrogen Bonding: Intramolecular H-bonding in the Z-isomer stabilizes the configuration, as evidenced by IR absorption at 3200 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Yield (%) Isomer Ratio (E:Z) Purification Technique
Acid-Catalyzed Reflux 45 1:1.2 Column Chromatography
Microwave-Assisted 52 1:1.5 Recrystallization
Solvent-Free 38 1:0.8 Centrifugation

Microwave-assisted synthesis (100°C, 30 min) improves yield but requires stringent temperature control to prevent decomposition.

Challenges and Solutions

  • Isomer Separation: The E/Z isomers exhibit similar polarities, necessitating advanced techniques like chiral HPLC or crystallization from toluene/ethanol mixtures.
  • Hydrazine Handling: Excess hydrazine hydrate is neutralized with acetic acid post-reaction to prevent explosive diazene formation.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Weight Substituents Biological Activity Melting Point (°C) Source
Target Compound ~688 5-OCH₃ (x2), nonanedihydrazide Not reported (inferred anticancer) N/A Inferred
N′~1~-[(3E)-5-Methoxy-2-oxo-1-pentyl-...]decanedihydrazide () 688.87 5-OCH₃ (x2), decanedihydrazide Not reported N/A
3-(2-Furyl)-N′-[(3Z)-2-oxoindol-3-ylidene]pyrazole-5-carbohydrazide () 337.31 2-furyl, pyrazole Not reported N/A
5-Oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide () ~350 (estimated) p-tolyl, pyrrolidone Antioxidant 268–269
N′-[(3Z)-5-Nitro-2-oxoindol-3-ylidene]-2-phenoxyacetohydrazide () 385.31 5-NO₂, phenoxy Not reported N/A
3-Trifluoromethyl-N′-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide () 422.29 5-NO₂, CF₃ CDK2 inhibition N/A
N′-[(3Z)-5-Methoxy-2-oxoindol-3-ylidene]-1H-indole-2-carbohydrazide () 377.38 5-OCH₃, indole Antiproliferative >300
3,4,5-Trimethoxy-N′-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (Compound 5t, ) 441.44 3,4,5-OCH₃, 5-CH₃ Anticancer (IC₅₀: 0.1–1.2 µM) N/A

Key Comparisons

Substituent Effects on Bioactivity
  • Methoxy groups : The target compound’s dual 5-methoxy substituents likely enhance electron-donating effects and solubility compared to nitro () or halogenated derivatives (). Methoxy groups are associated with improved membrane permeability and target binding in anticancer agents .
Stereochemical Considerations

The E/Z isomerism in the target compound could influence its 3D conformation and binding affinity. For example, Z-configured hydrazides in showed stronger antiproliferative activity than E isomers .

Challenges and Limitations

  • Lack of direct data : Most comparisons are extrapolated from structural analogs.
  • Isomerism effects : The biological impact of E/Z configurations in the target compound remains speculative without experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare hydrazide derivatives with indole-based moieties, and how can they be adapted for this compound?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazides and indole-3-ylidene precursors. For example, outlines multi-step procedures involving Schiff base formation under reflux in ethanol or methanol, with catalytic acetic acid. Key steps include:

  • Precursor Activation : Use of methoxy-substituted indole-2-one intermediates.
  • Coupling Conditions : Optimize stoichiometry (1:2 molar ratio for hydrazide:indole) and reaction time (12–24 hours) at 60–80°C .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the stereochemical configuration (E/Z) of the indole-ylidene groups be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. demonstrates that SC-XRD at 295 K with an R factor <0.06 can resolve the (3E) and (3Z) configurations by analyzing bond angles and torsion angles . Complementary techniques include:

  • NMR Spectroscopy : NOESY experiments to detect spatial proximity of protons in the indole rings.
  • FT-IR : Monitoring C=N stretching vibrations (1600–1650 cm⁻¹) to confirm hydrazone formation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer : and suggest standardized protocols:

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans), with MIC values reported in µg/mL.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 48–72 hour incubations and IC₅₀ calculations. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity using computational or algorithmic approaches?

  • Methodological Answer : and highlight Bayesian optimization and heuristic algorithms for parameter tuning. Steps include:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst load in a fractional factorial design.
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., THF as solvent at 70°C with 5 mol% ZnCl₂).
  • Real-Time Monitoring : Use inline NMR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in stabilizing the compound’s supramolecular structure?

  • Methodological Answer : and emphasize SC-XRD and DFT calculations:

  • Crystal Packing Analysis : Identify π-π interactions between indole rings (3.5–4.0 Å distances) and hydrogen bonds involving hydrazide NH groups.
  • Computational Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate interaction energies and visualize electrostatic potential surfaces .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed for drug delivery applications?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (e.g., >200°C suggests thermal robustness).
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation products with LC-MS .

Q. What advanced spectroscopic techniques are required to resolve tautomeric equilibria in solution?

  • Methodological Answer : and recommend:

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d₆ to observe coalescence of keto-enol tautomer signals.
  • 2D EXSY : Detect chemical exchange between tautomers via cross-peaks in mixing time-dependent spectra.
  • UV-Vis Titration : Monitor absorbance shifts (e.g., 300 → 350 nm) as a function of pH to identify dominant tautomeric forms .

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